4,4'-BIPHENYLDICARBONITRILE

Description

Properties

IUPAC Name |

4-(4-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXYYLCSSXFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69678-94-0 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69678-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061806 | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-30-6 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Biphenyldicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dicyanobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39C3SL9TAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Biphenyldicarbonitrile: A Comprehensive Technical Guide for Researchers

CAS Number: 1591-30-6

An in-depth exploration of the synthesis, properties, and applications of 4,4'-Biphenyldicarbonitrile, a key building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comprehensive data, and visualizations to support ongoing research and development efforts.

Core Properties and Data

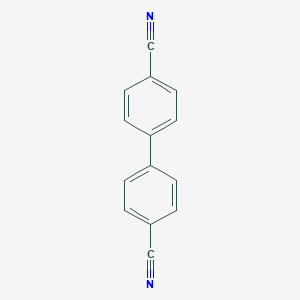

This compound, also known as 4,4'-dicyanobiphenyl, is a solid organic compound with a rigid biphenyl scaffold functionalized with nitrile groups at the para positions. This structure imparts unique electronic and physical properties, making it a valuable intermediate in the synthesis of various functional materials and pharmaceutically active compounds.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈N₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 236-240 °C | |

| Boiling Point | 403.5 °C at 760 mmHg (estimated) | [2] |

| Solubility | Insoluble in water | |

| Density | 1.2 g/cm³ (estimated) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 8H | Aromatic Protons |

Note: The proton NMR spectrum of this compound shows a complex multiplet in the aromatic region due to the coupling of the protons on the two phenyl rings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 144.0 | C-C (ipso-carbon of biphenyl) |

| 133.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 118.5 | Nitrile Carbon (C≡N) |

| 112.0 | Aromatic C-CN (ipso-carbon) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2225 | Strong | C≡N Stretch (Nitrile) |

| 1600, 1485, 1400 | Medium-Strong | Aromatic C=C Stretch |

| 820 | Strong | para-disubstituted C-H bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 177 | Medium | [M-HCN]⁺ |

| 150 | Low | [M-2HCN]⁺ |

| 102 | Medium | [C₇H₄N]⁺ (cyanophenyl fragment) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzonitrile with a suitable boronic acid derivative or self-coupling.[2]

Materials:

-

4-Bromobenzonitrile

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (0.6 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude this compound

-

Ethanol or a mixture of Toluene/Heptane

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent (e.g., boiling ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a short plug of celite.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Role in Drug Development and Relevant Pathways

The rigid biphenyl scaffold of this compound is a key structural motif in the design of various therapeutic agents. Its primary role is as a versatile building block for the synthesis of more complex molecules.

Angiotensin II Receptor Antagonists

A significant application of the biphenyl scaffold is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3] Losartan is a prominent example of an ARB that features a biphenyl core. This compound can serve as a precursor for the synthesis of Losartan analogues where the nitrile groups can be converted to other functional groups, such as the tetrazole ring found in Losartan.

The therapeutic effect of ARBs is achieved by blocking the action of angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] Angiotensin II, the primary effector of this system, causes vasoconstriction and stimulates the release of aldosterone, leading to an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to its AT₁ receptor, thereby blocking these effects.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of an Angiotensin II Receptor Blocker (ARB) analogue, starting from this compound. This workflow highlights the key stages from starting material to the final bioactive compound.

References

- 1. (1,1'-Biphenyl)-4,4'-dicarbonitrile | C14H8N2 | CID 15321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dicyanobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-dicyanobiphenyl. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document presents quantitative data in structured tables, details experimental protocols for its synthesis and purification, and includes visualizations for key workflows.

Core Physicochemical Properties

4,4'-Dicyanobiphenyl is a solid organic compound with the chemical formula C₁₄H₈N₂[1]. It is also known by other names including biphenyl-4,4'-dicarbonitrile and 4-(4-cyanophenyl)benzonitrile[1].

| Property | Value | Source |

| Molecular Formula | C₁₄H₈N₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Melting Point | 236-240 °C | [2] |

| Boiling Point | 332.72 °C (rough estimate) | [2] |

| logP (calculated) | 3.097 | [3] |

| Water Solubility (calculated) | log₁₀WS = -4.78 (mol/L) | [3] |

| Water Solubility | Insoluble | [2][4] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals |

| Infrared (IR) | Data available, specific peaks not detailed in search results. |

| ¹H NMR | Data available, specific chemical shifts not detailed in search results. |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 204, 2nd Highest: 203, 3rd Highest: 205[1]. |

| UV-Vis | Data available, specific λmax not detailed in search results. |

Solubility Profile

Acid Dissociation Constant (pKa) and Partition Coefficient (logP)

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 4,4'-dicyanobiphenyl are not explicitly available. However, based on common organic chemistry procedures for similar compounds, the following protocols can be proposed.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the synthesis of 4,4'-dicyanobiphenyl, this would involve the reaction of 4-bromobenzonitrile with 4-cyanophenylboronic acid.

Materials:

-

4-bromobenzonitrile

-

4-cyanophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and the base (2.0 eq).

-

Add the palladium catalyst (e.g., 5 mol%).

-

Evacuate the flask and backfill with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 18-24 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by recrystallization.

Caption: Workflow for the Suzuki-Miyaura synthesis of 4,4'-dicyanobiphenyl.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. Ethanol is a suitable solvent for the recrystallization of many biphenyl derivatives.

Materials:

-

Crude 4,4'-dicyanobiphenyl

-

Ethanol (reagent grade)

-

Activated charcoal (optional)

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude 4,4'-dicyanobiphenyl in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated at the boiling point of the ethanol.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven.

Caption: General workflow for the purification of 4,4'-dicyanobiphenyl by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of 4,4'-dicyanobiphenyl.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid like phosphoric acid or formic acid for MS compatibility.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4,4'-dicyanobiphenyl.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of 4,4'-dicyanobiphenyl.

-

Column: A nonpolar or semi-polar capillary column.

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection depending on the concentration.

-

Detection: Mass spectrometry, monitoring for the molecular ion at m/z 204.

Applications in Research and Development

4,4'-Dicyanobiphenyl serves as a key intermediate in the synthesis of various materials and compounds. Its rigid biphenyl core and terminal nitrile groups make it a valuable building block in the preparation of:

-

Liquid Crystals: The linear shape and polar nitrile groups are common features in molecules that exhibit liquid crystalline properties.

-

Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules with potential therapeutic applications.

-

Porous Membranes: It can be used in the preparation of triazine-framework-based porous membranes.

References

- 1. (1,1'-Biphenyl)-4,4'-dicarbonitrile | C14H8N2 | CID 15321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-BIPHENYLDICARBONITRILE | 1591-30-6 [chemicalbook.com]

- 3. [1,1'-Biphenyl]-4,4'-dicarbonitrile (CAS 1591-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Biphenyl-4,4'-dicarbonitrile, 98% | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide: Molecular Structure and Conformation of 4,4'-Biphenyldicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,4'-biphenyldicarbonitrile. Leveraging data from single-crystal X-ray diffraction, vibrational and nuclear magnetic resonance spectroscopy, and computational modeling, this document offers a detailed exploration of the molecule's geometry, solid-state packing, and rotational energy landscape. Experimental protocols for key analytical techniques are also detailed to facilitate further research and application in fields such as materials science and drug development.

Introduction

This compound, also known as 4,4'-dicyanobiphenyl, is a rigid, aromatic molecule with a linear geometry that has garnered significant interest in materials science and supramolecular chemistry. Its properties are intrinsically linked to its molecular structure and the rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings. This guide synthesizes crystallographic, spectroscopic, and computational data to provide a holistic understanding of its structural characteristics.

Molecular Structure and Conformation

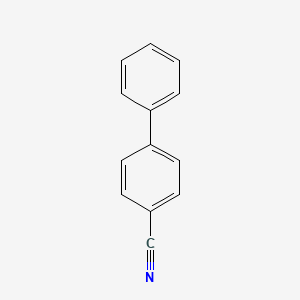

The molecular structure of this compound is characterized by two cyanophenyl rings linked at the 4 and 4' positions. The key conformational feature is the dihedral angle between the planes of these two aromatic rings, which dictates the molecule's overall shape and its potential for intermolecular interactions.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most precise information about the solid-state conformation of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice. Structure solution and refinement are typically performed using software packages like SHELXS and SHELXL.

Crystallographic Data

The crystal structure of this compound has been determined and the key parameters are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₂ |

| Molecular Weight | 204.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 3.7798 (10) Å |

| b | 11.368 (4) Å |

| c | 12.089 (4) Å |

| β | 94.54 (3)° |

| Volume | 517.8 (3) ų |

| Z | 2 |

| Dihedral Angle | 31.8 (2)° |

Table 1: Crystallographic data for this compound.[1]

In the solid state, the molecule is not planar, with a dihedral angle of 31.8 (2)° between the two phenyl rings.[1] This twisted conformation is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects of the delocalized π-system. The molecules pack in a way that involves antiparallel C≡N···C≡N interactions, forming chains.[1]

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular vibrations and the chemical environment of the atoms, which are correlated with the molecule's structure and conformation.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy probes the various vibrational modes of the molecule. The frequencies of these modes are sensitive to bond strengths, bond angles, and the overall molecular symmetry.

Experimental Protocol: FTIR and Raman Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy of a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. For Raman spectroscopy, a small amount of the crystalline powder is placed on a microscope slide and positioned under the laser beam of a Raman spectrometer. The scattered light is collected and analyzed to obtain the Raman spectrum.

Vibrational Frequencies and Assignments

The observed vibrational frequencies for this compound are presented in the table below.

| Raman (cm⁻¹) | Infrared (cm⁻¹) | Interpretation |

| 3073 | - | Aromatic C-H stretch |

| 2230 | 2230 | C≡N stretch |

| 1605 | 1605 | Aromatic C=C stretch |

| 1285 | 1285 | Inter-ring C-C stretch |

| 825 | 825 | Aromatic C-H out-of-plane bend |

Table 2: Selected vibrational frequencies for this compound.

The strong band observed around 2230 cm⁻¹ in both the IR and Raman spectra is characteristic of the nitrile (C≡N) stretching vibration. The bands in the 1600-1450 cm⁻¹ region are attributed to the aromatic C=C stretching modes. The inter-ring C-C stretching vibration is typically observed around 1285 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

NMR Spectral Data

While the full spectra are not reproduced here, the expected chemical shifts for this compound are summarized below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.7 - 7.9 | Multiplet |

| ¹³C | 110 - 150 | Multiple signals |

Table 3: Expected NMR chemical shifts for this compound.

The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region due to the coupling between the non-equivalent protons on the phenyl rings. The ¹³C NMR spectrum will display distinct signals for the nitrile carbons, the ipso-carbons attached to the nitrile groups and the other phenyl ring, and the remaining aromatic carbons. The exact chemical shifts are sensitive to the solvent and the concentration.

Computational Modeling

Computational chemistry provides a powerful tool to investigate the conformational landscape of molecules, including the determination of rotational energy barriers.

Computational Protocol: Conformational Analysis

The conformational analysis of this compound can be performed using computational methods such as Density Functional Theory (DFT). The geometry of the molecule is optimized at various fixed dihedral angles between the two phenyl rings (from 0° to 90°). For each fixed angle, the energy of the molecule is calculated. Plotting the energy as a function of the dihedral angle provides the rotational energy profile. A common level of theory for such calculations is B3LYP with a 6-31G(d) basis set.

Logical Workflow for Conformational Analysis

Caption: Workflow for computational conformational analysis.

Conformational Energy Profile

Computational studies on biphenyl and its derivatives show that the planar conformation (0° dihedral angle) is destabilized by steric repulsion between the ortho-hydrogens. The perpendicular conformation (90° dihedral angle) is also a high-energy state due to the loss of π-conjugation between the rings. The minimum energy conformation is therefore a twisted structure. For this compound, the calculated energy minimum is expected to be consistent with the experimentally determined dihedral angle of approximately 32°. The rotational barrier between the equivalent twisted conformations is relatively low, allowing for rapid interconversion at room temperature.

Synthesis

A common method for the synthesis of this compound is through the palladium-catalyzed Suzuki coupling reaction.

Experimental Protocol: Synthesis of this compound

In a typical procedure, 4-cyanophenylboronic acid and a 4-halobenzonitrile (e.g., 4-bromobenzonitrile) are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

Reaction Pathway

Caption: Suzuki coupling for this compound synthesis.

Conclusion

The molecular structure and conformation of this compound have been thoroughly characterized by a combination of experimental and computational techniques. The solid-state structure reveals a non-planar conformation with a significant dihedral angle between the phenyl rings. Spectroscopic data corroborates the proposed structure, and computational modeling provides insights into the molecule's conformational flexibility. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with this and related compounds. This comprehensive understanding of its structural properties is essential for the rational design of new materials and molecules with tailored functionalities.

References

Spectroscopic Characterization of 4,4'-Biphenyldicarbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-biphenyldicarbonitrile, a vital intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

IUPAC Name: this compound[1] Synonyms: 4,4'-Dicyanobiphenyl, [1,1'-Biphenyl]-4,4'-dicarbonitrile[1] CAS Number: 1591-30-6[2][3] Molecular Formula: C₁₄H₈N₂[1][2][3] Molecular Weight: 204.23 g/mol [1][4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 - 7.75 | m | - | 8H, Aromatic Protons |

Solvent: CDCl₃. Instrument: Varian A-60D or equivalent.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | C-C (ipso-carbon of biphenyl) |

| 132.8 | CH (aromatic) |

| 128.0 | CH (aromatic) |

| 118.5 | C≡N (nitrile carbon) |

| 112.5 | C-CN (ipso-carbon attached to nitrile) |

Solvent: Not specified in the available data. Source of Sample: Eastman Organic Chemicals, Rochester, New York.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2228 | Strong | C≡N stretch (nitrile) |

| 1605 | Medium | C=C stretch (aromatic ring) |

| 1491 | Medium | C=C stretch (aromatic ring) |

| 824 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Technique: KBr-Pellet or Thin Solid Film.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 204 | 100 | [M]⁺ (Molecular ion) |

| 203 | 15 | [M-H]⁺ |

| 177 | 10 | [M-CN]⁺ |

| 152 | 8 | [M-2CN]⁺ |

Source: NIST Mass Spectrometry Data Center.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5][6]

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[5]

-

If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

-

Cap the NMR tube securely.[5]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[5]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[5]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[5]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

IR Spectroscopy (Thin Solid Film Method)

-

Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[7]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[7]

-

Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[7]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[7]

-

Acquire the infrared spectrum. The typical range for mid-IR is 4000-400 cm⁻¹.

-

If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum. If the signal is too strong, clean the plate and prepare a more dilute solution.[7]

-

After analysis, clean the salt plate with a dry organic solvent (e.g., acetone) and return it to a desiccator.[8]

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to vaporize the sample into the gas phase within the ion source under a high vacuum.[9]

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a radical cation (molecular ion).[10]

-

The molecular ion and any fragment ions formed are accelerated by an electric field.[9][11]

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[9][11]

-

A detector records the abundance of each ion at a specific m/z value.[11]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. (1,1'-Biphenyl)-4,4'-dicarbonitrile | C14H8N2 | CID 15321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [1,1'-Biphenyl]-4,4'-dicarbonitrile [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound(1591-30-6) 1H NMR spectrum [chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Photophysical Properties of 4,4'-Biphenyldicarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldicarbonitrile (BPCN) and its derivatives are a class of organic molecules that have garnered significant interest in materials science and medicinal chemistry. Their rigid biphenyl core functionalized with cyano groups imparts unique electronic and photophysical properties. These properties, including their absorption and emission of light, are highly sensitive to the molecular structure and the surrounding environment. This sensitivity makes them promising candidates for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers in photodynamic therapy. Understanding the fundamental photophysical properties of these compounds is crucial for their rational design and application in these fields. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, details the experimental protocols for their characterization, and presents available data to facilitate comparative analysis.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay of the biphenyl core, the electron-withdrawing cyano groups, and any additional substituents. These structural features influence the energy of the electronic transitions, leading to characteristic absorption and fluorescence spectra.

A key characteristic of many this compound derivatives, particularly those with electron-donating groups, is their solvatochromism . This phenomenon refers to the change in the color of a substance when dissolved in different solvents. The absorption and emission spectra of these molecules can shift to longer wavelengths (a bathochromic or red shift) in more polar solvents. This is often indicative of an intramolecular charge transfer (ICT) character in the excited state, where the electron density shifts from the donor to the acceptor part of the molecule upon photoexcitation.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) , the average time a molecule spends in the excited state before returning to the ground state, is another critical parameter. Both quantum yield and lifetime are sensitive to the molecular structure and the solvent environment, providing valuable insights into the excited-state deactivation pathways.

Data Presentation

The following table summarizes the available photophysical data for this compound and a representative derivative. The data for derivatives of this compound is currently limited in the public literature, highlighting an area for future research.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) | Reference |

| This compound | Cyclohexane | ~280 | - | - | - | |

| Donor-Acceptor Substituted Biphenyl* | Various | 400-500 | 500-650 | Varies | Varies |

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Purpose: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched cuvette with the sample solution.

-

Scan a wavelength range that covers the expected absorption of the compound (e.g., 200-800 nm).

-

The absorbance (A) is recorded as a function of wavelength (λ).

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption spectrum.

-

The molar absorption coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where 'c' is the molar concentration and 'l' is the path length of the cuvette.

-

Fluorescence Spectroscopy

Purpose: To determine the wavelengths of maximum emission (λ_em) and to characterize the fluorescence spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength (typically at or near the λ_abs).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

-

Data Analysis: The wavelength of maximum fluorescence intensity (λ_em) is identified from the peak of the emission spectrum.

Fluorescence Quantum Yield (Φf) Determination

Purpose: To quantify the efficiency of the fluorescence process.

Relative Method (Comparative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Measurement:

-

Record the absorption spectra of both the sample and the standard at a concentration where the absorbance at the excitation wavelength is below 0.1.

-

Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Absolute Method (Integrating Sphere):

-

Instrumentation: Use a spectrofluorometer equipped with an integrating sphere.

-

Measurement:

-

Place a cuvette with the pure solvent inside the integrating sphere and record the spectrum of the excitation light.

-

Replace the solvent with the sample solution and record the spectrum, which will include the scattered excitation light and the sample's fluorescence.

-

-

Calculation: The quantum yield is calculated by dividing the number of emitted photons by the number of absorbed photons, which are determined from the integrated areas of the emission and the attenuated excitation light spectra, respectively.

Fluorescence Lifetime (τ) Measurement

Purpose: To determine the decay kinetics of the excited state.

Time-Correlated Single-Photon Counting (TCSPC):

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED), a sensitive single-photon detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times of many photons is built up, representing the fluorescence decay profile.

-

-

Data Analysis: The decay profile is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed by statistical parameters like chi-squared (χ²).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the photophysical characterization of a new this compound derivative.

Conclusion

The photophysical properties of this compound derivatives are of significant fundamental and applied interest. Their tunable absorption and emission characteristics, often coupled with solvatochromism, make them versatile building blocks for advanced functional materials and probes. While a comprehensive dataset for a wide range of derivatives is still emerging, the experimental protocols outlined in this guide provide a robust framework for the detailed characterization of new compounds in this class. Further research into the synthesis and photophysical investigation of novel this compound derivatives will undoubtedly unlock their full potential in various scientific and technological domains.

Thermal Stability and Decomposition of 4,4'-Dicyanobiphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4'-dicyanobiphenyl (DCBP). While specific experimental data for DCBP is limited in publicly available literature, this document outlines the standard methodologies used to assess the thermal properties of solid organic compounds, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Furthermore, a discussion on the potential thermal decomposition pathways of DCBP is presented based on the known chemistry of aromatic nitriles and biphenyl compounds. This guide serves as a foundational resource for researchers and professionals working with DCBP, enabling a better understanding of its stability under thermal stress and providing the necessary protocols for empirical evaluation.

Introduction

4,4'-Dicyanobiphenyl (also known as 4,4'-biphenyldicarbonitrile) is a rigid, aromatic organic compound with the chemical formula C₁₄H₈N₂.[1] Its structure, featuring two phenyl rings connected by a single bond and terminated by nitrile groups at the para positions, imparts a high degree of thermal stability. This compound finds applications as a building block in the synthesis of polymers, liquid crystals, and pharmaceutical intermediates.[2] An understanding of its thermal properties is paramount for its safe handling, processing, and for predicting its behavior in various applications, particularly those involving elevated temperatures.

This document details the standard experimental procedures for evaluating the thermal stability and decomposition of 4,4'-dicyanobiphenyl. It also presents a theoretical framework for its decomposition, offering insights into potential breakdown products and reaction pathways.

Physicochemical Properties of 4,4'-Dicyanobiphenyl

A summary of the key physicochemical properties of 4,4'-dicyanobiphenyl is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈N₂ | [1] |

| Molecular Weight | 204.23 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 236-240 °C | |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Insoluble in water | |

| CAS Number | 1591-30-6 |

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of 4,4'-dicyanobiphenyl can be thoroughly investigated using a suite of analytical techniques. The following sections describe the detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass.

-

Sample Preparation: A small, accurately weighed sample of 4,4'-dicyanobiphenyl (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a reactive atmosphere like air or oxygen would be used.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of 4,4'-dicyanobiphenyl (typically 2-5 mg) is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal segments. A common program is to heat the sample to a temperature above its melting point, cool it down, and then heat it again to observe the thermal history. A typical heating rate is 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting plot is a DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A very small amount of 4,4'-dicyanobiphenyl (micrograms to milligrams) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer and heated rapidly to a specific temperature (e.g., 600-1000 °C) for a short period.

-

Gas Chromatography: The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a mass spectrum for each component.

-

Data Analysis: The mass spectra are compared to spectral libraries to identify the individual decomposition products.

Thermal Stability and Decomposition Profile

Due to a lack of specific experimental data in the literature for 4,4'-dicyanobiphenyl, the following sections provide an expected thermal profile based on the behavior of similar aromatic nitrile and biphenyl compounds.

Expected Thermal Stability

4,4'-Dicyanobiphenyl is anticipated to be a highly thermally stable compound due to its rigid aromatic structure. The strong carbon-carbon bonds within the phenyl rings and the inter-ring single bond, as well as the stable carbon-nitrogen triple bond of the nitrile groups, contribute to its high thermal stability. Significant decomposition is not expected to occur below its melting point of 236-240 °C. The onset of decomposition is likely to be at a much higher temperature, potentially in the range of 400-500 °C in an inert atmosphere.

Proposed Thermal Decomposition Pathway

In the absence of oxygen, the thermal decomposition of 4,4'-dicyanobiphenyl is likely to proceed through radical mechanisms. The weakest bond in the molecule is the C-C single bond connecting the two phenyl rings. Homolytic cleavage of this bond would be a probable initial step, leading to the formation of cyanophenyl radicals. These highly reactive radicals can then undergo various reactions, including hydrogen abstraction from other molecules or recombination to form more complex, higher molecular weight species, ultimately leading to char formation at very high temperatures.

Another potential decomposition route involves reactions of the nitrile groups, which can trimerize at high temperatures to form triazine rings, leading to cross-linking and polymerization.

Potential Decomposition Products

Based on the proposed decomposition pathway, a range of products could be expected from the pyrolysis of 4,4'-dicyanobiphenyl. These are summarized in Table 2.

| Product Type | Examples | Method of Detection |

| Low Molecular Weight Fragments | Benzonitrile, Biphenyl, Cyanogen | Py-GC-MS |

| Recombination Products | Higher molecular weight polyphenyls | Py-GC-MS, TGA (char) |

| Polymeric Material | Triazine-based polymers | TGA (char), IR |

| Solid Residue | Carbonaceous char | TGA |

Conclusion

References

Unveiling the Electronic and Optical Landscape of Biphenyldicarbonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic and optical properties of biphenyldicarbonitrile compounds. Biphenyldicarbonitriles are a class of organic molecules characterized by a biphenyl core functionalized with two nitrile groups. This structural motif imparts unique photophysical and electrochemical characteristics, making them promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and as building blocks in medicinal chemistry. This document provides a comprehensive overview of their synthesis, experimental characterization, and computational modeling, with a focus on delivering actionable data and detailed methodologies for researchers in the field.

Core Electronic and Optical Properties

Biphenyldicarbonitrile compounds exhibit fascinating electronic and optical behaviors stemming from their molecular structure. The biphenyl core provides a conjugated π-system, while the electron-withdrawing nature of the nitrile groups significantly influences the frontier molecular orbital (HOMO and LUMO) energy levels. This interplay governs their absorption, emission, and redox properties.

Photophysical Properties

The photophysical properties of biphenyldicarbonitrile derivatives are highly dependent on the substitution pattern and the surrounding solvent environment. Generally, these compounds exhibit fluorescence in the blue to green region of the electromagnetic spectrum. Key photophysical parameters for 4,4'-biphenyldicarbonitrile are summarized in the table below.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λ_abs) | ~280 nm | Dichloromethane | [1] |

| Emission Maximum (λ_em) | ~350 nm | Dichloromethane | [2] |

| Fluorescence Quantum Yield (Φ_F) | Varies with substitution | - | [2] |

| HOMO-LUMO Gap (Computational) | ~5.0 - 6.0 eV | Gas Phase | [3][4] |

Table 1: Photophysical and Electronic Properties of this compound. Note: Experimental values can vary based on solvent and substitution.

Electrochemical Properties

Cyclic voltammetry is a key technique to probe the electrochemical behavior of biphenyldicarbonitrile compounds, providing insights into their redox potentials and the stability of their charged species. The electron-withdrawing nitrile groups facilitate reduction processes.

| Property | Value (vs. Fc/Fc+) | Solvent/Electrolyte |

| Reduction Potential (E_red) | Typically in the range of -2.0 to -2.5 V | Acetonitrile / TBAPF6 |

| Oxidation Potential (E_ox) | Generally high and often irreversible | Acetonitrile / TBAPF6 |

Table 2: Typical Electrochemical Data for Biphenyldicarbonitrile Compounds. Note: Potentials are indicative and can shift with substitution and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of biphenyldicarbonitrile compounds. The following sections provide methodologies for their synthesis and key spectroscopic and electrochemical analyses.

Synthesis of this compound

A common route for the synthesis of this compound involves the cyanation of a dihalo-biphenyl precursor, often through a palladium-catalyzed cross-coupling reaction. A representative procedure is the Rosenmund-von Braun reaction.

Materials:

-

4,4'-Dibromobiphenyl

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Pyridine, anhydrous

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4,4'-dibromobiphenyl and a stoichiometric excess of copper(I) cyanide.

-

Add anhydrous DMF and a catalytic amount of anhydrous pyridine to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

Procedure:

-

Sample Preparation: Prepare stock solutions of the biphenyldicarbonitrile compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Measurement:

-

Record the UV-Vis absorption spectrum of each dilution against a solvent blank from 200 to 500 nm.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Measurement:

-

Excite the sample at its λ_abs.

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence.

-

To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or fluorescein in 0.1 M NaOH).[5][6]

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. The absorbance of all solutions should be kept below 0.1 to avoid inner filter effects.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[5]

-

Cyclic Voltammetry

Instrumentation:

-

Potentiostat with a three-electrode setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel electrode (SCE); counter electrode: platinum wire).

Procedure:

-

Solution Preparation: Prepare a ~1 mM solution of the biphenyldicarbonitrile compound in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction, and then reversing the scan direction.

-

Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

If ferrocene is used as an internal standard, its half-wave potential can be used to reference the measured potentials.

-

Computational Modeling

Computational chemistry provides a powerful tool to complement experimental findings and to predict the electronic and optical properties of novel biphenyldicarbonitrile compounds. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods employed.

Workflow for Computational Analysis:

Caption: Computational workflow for predicting electronic and optical properties.

Methodology:

-

Molecular Structure: The 3D structure of the biphenyldicarbonitrile molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using DFT methods, commonly with the B3LYP functional and a 6-31G* basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Electronic Properties: From the optimized structure, the energies of the HOMO and LUMO, the electrostatic potential (ESP) map, and other electronic properties are calculated.

-

Excited State Calculations: TD-DFT calculations are then used to predict the vertical excitation energies, which correspond to the absorption maxima, and to simulate the emission spectra.

Applications and Future Directions

The unique electronic and optical properties of biphenyldicarbonitrile compounds make them versatile materials for various advanced applications.

Fluorescent Sensors

The biphenyl core can be functionalized with specific recognition moieties to create fluorescent sensors for metal ions or other analytes.[2] The binding of the analyte can modulate the photophysical properties of the biphenyldicarbonitrile fluorophore, leading to a detectable change in fluorescence intensity or wavelength, often through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).

Caption: General mechanism of a "turn-on" fluorescent sensor.

Organic Light-Emitting Diodes (OLEDs)

Biphenyldicarbonitrile derivatives are being explored as host materials or emitters in OLEDs, particularly in the context of Thermally Activated Delayed Fluorescence (TADF).[7][8] The ability to engineer the HOMO and LUMO levels through substitution allows for the tuning of charge injection and transport properties, as well as the emission color. In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, leading to enhanced emission efficiency.

Conclusion

Biphenyldicarbonitrile compounds represent a versatile class of organic materials with a rich and tunable range of electronic and optical properties. This guide has provided a foundational understanding of their synthesis, characterization, and computational modeling, equipping researchers with the necessary knowledge and protocols to explore their potential in diverse applications, from advanced materials to biomedical sensing. The continued investigation of structure-property relationships in this class of molecules promises to unlock further innovations in organic electronics and chemical biology.

References

- 1. (1,1'-Biphenyl)-4,4'-dicarbonitrile | C14H8N2 | CID 15321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. jasco-global.com [jasco-global.com]

- 7. Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 4,4'-Biphenyldicarbonitrile's Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Molecular Orbital Theory and its Significance

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a powerful framework for understanding the electronic structure and properties of molecules. Unlike localized bonding theories, MO theory posits that electrons are not confined to individual bonds between atoms but are distributed over the entire molecule in a series of molecular orbitals. Each MO is characterized by a specific energy level and can be occupied by a maximum of two electrons with opposite spins.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. These frontier orbitals are critical in determining a molecule's chemical reactivity, electronic transitions, and overall stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's electrical conductivity and optical properties. A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. For professionals in drug development, understanding the molecular orbitals of a compound can provide insights into its potential interactions with biological targets.

Theoretical Framework for Molecular Orbital Calculations

The determination of molecular orbitals and their corresponding energy levels is achieved through solving the time-independent Schrödinger equation for the molecule. However, for a multi-electron system like 4,4'-biphenyldicarbonitrile, an exact analytical solution is not feasible. Therefore, a range of computational chemistry methods based on quantum mechanics are employed to obtain approximate solutions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used method for electronic structure calculations in chemistry and materials science due to its favorable balance between accuracy and computational cost. DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Common functionals used for organic molecules include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is known for its good performance for a wide range of chemical systems.

-

CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional that improves the description of charge-transfer excitations and long-range interactions.

-

ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.

Basis Sets

In computational chemistry, atomic orbitals are represented by a set of mathematical functions known as a basis set. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets provide a more accurate description of the electron distribution but require more computational resources. Common basis sets include:

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and efficiency. The notation indicates the number of Gaussian functions used to represent the core and valence orbitals, as well as the inclusion of polarization (d,p) and diffuse (++) functions.

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

Computational Workflow for Molecular Orbital Analysis

The theoretical calculation of molecular orbitals for a molecule like this compound typically follows a standardized workflow. This process involves geometry optimization followed by the calculation of electronic properties.

Experimental Protocols: A Representative Computational Methodology

While specific data for this compound is not available, the following protocol, based on studies of analogous compounds, outlines a robust methodology for its theoretical investigation.

Software: Gaussian 16 or a similar quantum chemistry software package.

1. Geometry Optimization:

-

The initial molecular structure of this compound is built using a molecular modeling program.

-

A geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and the 6-31G(d,p) basis set. This level of theory provides a good balance of accuracy and computational efficiency for obtaining a reliable molecular geometry.

-

The optimization is carried out in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

2. Frequency Calculation:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

3. Single-Point Energy and Molecular Orbital Calculation:

-

To obtain more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a higher level of theory. A common choice is a larger basis set, such as 6-311++G(d,p), often in conjunction with the same or a more sophisticated functional like CAM-B3LYP.

-

This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

4. Data Analysis:

-

The output files from the single-point energy calculation are analyzed to extract the energies of the frontier molecular orbitals.

-

The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

-

Visualization software (e.g., GaussView, Avogadro) is used to generate plots of the HOMO and LUMO electron densities, providing a visual representation of the regions involved in electron donation and acceptance.

Expected Molecular Orbital Characteristics and Quantitative Data from Analogous Systems

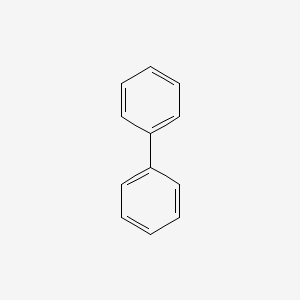

Based on the structure of this compound and computational studies on related molecules, we can predict the nature of its frontier molecular orbitals. The HOMO is expected to be a π-orbital delocalized across the biphenyl rings, representing the region of highest electron density. The LUMO is also anticipated to be a π*-antibonding orbital, primarily located on the biphenyl system, with significant contributions from the electron-withdrawing cyano groups. The presence of the cyano groups is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted biphenyl.

The following table summarizes representative theoretical data for biphenyl and a closely related substituted biphenyl to illustrate the expected range of values.

| Molecule | Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Biphenyl (Illustrative) | B3LYP | 6-31G(d) | -6.25 | -0.55 | 5.70 |

| 4,4'-Dichlorobiphenyl (Illustrative) | B3LYP | 6-31G(d) | -6.40 | -0.90 | 5.50 |

| 4-n-methyl-4'-cyanobiphenyl (Illustrative) | B3LYP | 6-31G(d,p) | -6.87 | -1.13 | 5.74 |

Note: The values presented in this table are for illustrative purposes and are derived from typical results for these or similar molecules. Actual calculated values will vary depending on the specific computational methodology employed.

Logical Relationships in DFT Calculations

The selection of a computational method for molecular orbital analysis involves a series of logical decisions to balance accuracy and computational cost.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical calculation of the molecular orbitals of this compound. While specific quantitative data for this molecule remains to be published, the methodologies outlined herein, based on Density Functional Theory, provide a robust and reliable approach for its in-silico investigation. By understanding the theoretical underpinnings, computational workflows, and expected outcomes based on analogous systems, researchers in materials science and drug development can confidently undertake theoretical studies to elucidate the electronic structure and properties of this and related compounds, paving the way for rational design and discovery.

The Dawn of a Display Revolution: A Technical History of Cyanobiphenyl Liquid Crystals

A deep dive into the discovery, synthesis, and foundational properties of the molecules that enabled the liquid crystal display (LCD) revolution.

Introduction

The advent of integrated circuits in the 1960s spurred a parallel need for low-power, compact visual displays to interface with these new electronic marvels. The existing cathode ray tube technology was bulky and power-hungry, paving the way for a novel solution: liquid crystal displays (LCDs). While liquid crystals had been known since 1888, their practical application was hindered by a lack of materials that were stable, colorless, and possessed the necessary electro-optical properties at room temperature. This technical guide delves into the discovery and history of cyanobiphenyl compounds, a class of molecules that single-handedly overcame these challenges and laid the cornerstone for the multi-billion dollar LCD industry.

The Serendipitous Discovery and Pioneering Work of George Gray